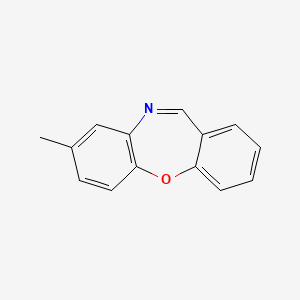
8-Methyldibenzo(b,f)(1,4)oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyldibenzo(b,f)(1,4)oxazepine is a heterocyclic compound that belongs to the dibenzooxazepine family. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to an oxazepine ring. The presence of a methyl group at the 8th position further distinguishes it from other dibenzooxazepine derivatives. Compounds in this family are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyldibenzo(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using a microwave oven, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale cyclocondensation reactions using similar starting materials. The use of catalysts such as copper can enhance the efficiency of these reactions. Additionally, methods like the Ugi four-component reaction followed by intramolecular O-arylation have been employed to produce dibenzooxazepine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyldibenzo(b,f)(1,4)oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted dibenzooxazepine derivatives, which can exhibit different pharmacological properties .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a probe for studying biological processes due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 8-Methyldibenzo(b,f)(1,4)oxazepine involves its interaction with various molecular targets. It can act as an agonist or antagonist at different receptor sites, influencing neurotransmitter release and uptake. The compound’s effects on calcium channels and histamine receptors have also been documented, contributing to its diverse pharmacological profile .
Comparaison Avec Des Composés Similaires
Dibenzo(b,f)(1,4)oxazepine: The parent compound without the methyl group.
Dibenzo(b,e)(1,4)oxazepine: An isomer with a different ring fusion pattern.
Dibenzo(c,f)(1,2)oxazepine: Another isomer with a distinct ring structure.
Uniqueness: 8-Methyldibenzo(b,f)(1,4)oxazepine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain receptors, making it a valuable compound for drug development .
Propriétés
Numéro CAS |
55113-22-9 |
|---|---|
Formule moléculaire |
C14H11NO |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
3-methylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C14H11NO/c1-10-6-7-14-12(8-10)15-9-11-4-2-3-5-13(11)16-14/h2-9H,1H3 |
Clé InChI |
KQLZLXUHKFVMTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)


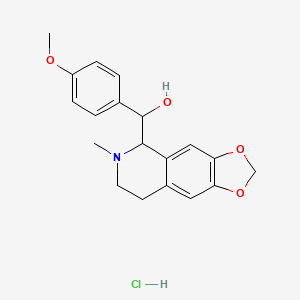
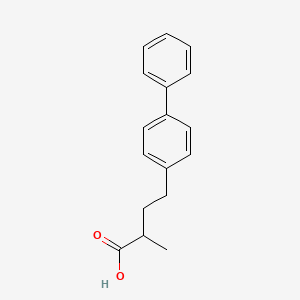

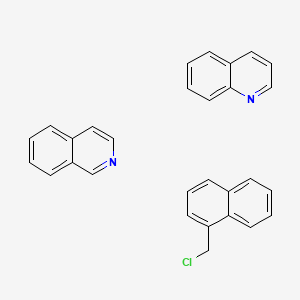
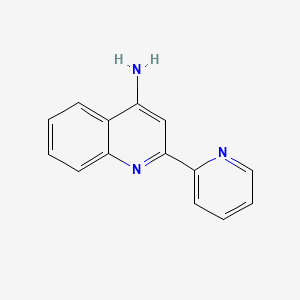

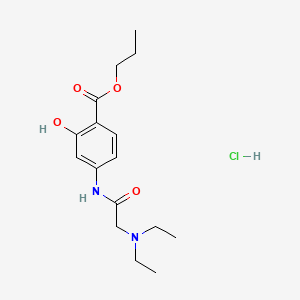
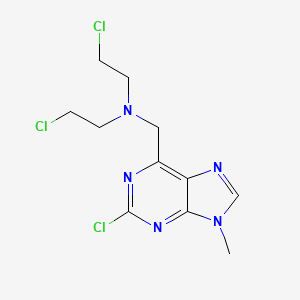

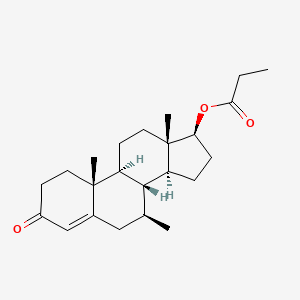
![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)
